molecular formula C9H10ClN3O B2958092 2-amino-N-(4-cyanophenyl)acetamide hydrochloride CAS No. 137895-51-3

2-amino-N-(4-cyanophenyl)acetamide hydrochloride

Cat. No.: B2958092
CAS No.: 137895-51-3
M. Wt: 211.65
InChI Key: HUQQUYAENITEQP-UHFFFAOYSA-N
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Description

2-Amino-N-(4-cyanophenyl)acetamide hydrochloride is a synthetic acetamide derivative featuring a para-cyanophenyl substituent and an amino group on the acetamide backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-amino-N-(4-cyanophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQQUYAENITEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-cyanophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, amines, and other heterocyclic compounds.

Scientific Research Applications

2-amino-N-(4-cyanophenyl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in its reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings
2-Amino-N-(4-cyanophenyl)acetamide HCl -NH₂, -CN (para) ~216.67 (estimated) Enhanced solubility due to HCl salt; potential for H-bonding and derivatization. Likely intermediate in drug synthesis (e.g., kinase or tRNA synthetase inhibitors) .
2-Chloro-N-(4-cyanophenyl)acetamide -Cl, -CN (para) 194.62 Halogenated backbone; moderate polarity. Used in synthetic organic chemistry for coupling reactions .
2-Chloro-N-(4-fluorophenyl)acetamide -Cl, -F (para) 201.61 Intramolecular C–H···O interactions; stable crystalline structure. Intermediate for quinolinyloxy acetamides and piperazinediones .
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide -Cl (para), -NH-O 198.62 Hydroxyimino group enables tautomerization and metal coordination. Precursor to 5-chloro-isatin, a scaffold for indolinone drugs .
N-(4-Hydroxyphenyl)acetamide -OH (para) 151.16 Phenolic hydroxyl group; high polarity. Common metabolite (e.g., paracetamol derivatives) .
2-Chloro-N-(4-sulfamoylphenyl)acetamide -Cl, -SO₂NH₂ (para) 248.68 Sulfonamide group enhances acidity and bioactivity. Antimicrobial or enzyme-targeting applications .

Key Observations:

This contrasts with electron-donating groups like -OH or -NH₂ in other analogs . Halogenated analogs (e.g., 2-chloro derivatives) exhibit higher lipophilicity, favoring membrane permeability but posing environmental risks .

Biological Relevance: The amino group in the target compound enables hydrogen bonding and salt formation, critical for interactions with biological targets like enzymes or receptors . Hydroxyimino and sulfamoyl analogs show specialized applications, such as metal coordination (hydroxyimino) or enzyme inhibition (sulfamoyl) .

Synthetic Utility: Chloro-substituted acetamides are common intermediates for nucleophilic substitution reactions, while amino-substituted derivatives are tailored for condensation or amide coupling .

Biological Activity

2-Amino-N-(4-cyanophenyl)acetamide hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications in therapeutic contexts, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : Approximately 227.66 g/mol
  • Functional Groups : The compound features an amino group, a cyano group, and an acetamide backbone, enhancing its solubility and reactivity.

The presence of the cyano group at the para position relative to the acetamide functional group contributes to its unique chemical properties, influencing its interaction with biological targets.

Enzyme Modulation

Research indicates that this compound acts as a modulator of enzyme activity. It has shown potential as an inhibitor of specific enzymes involved in various biochemical pathways. This modulation is crucial for developing treatments for diseases characterized by dysregulated enzyme activity.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit certain enzymes with implications for therapeutic applications. For instance, it was found to affect metabolic pathways that could be targeted in drug development.
  • Structural Activity Relationship (SAR) : A study highlighted the importance of structural modifications in enhancing the potency of related compounds. For example, analogs of 2-amino-N-(4-cyanophenyl)acetamide were tested for their inhibitory effects on ion channels, revealing varying degrees of activity depending on structural changes .
  • Anticonvulsant Effects : Another study identified related compounds that exhibited anticonvulsant properties by inhibiting calcium oscillations in neuronal cells. This suggests that this compound may also possess neuroprotective effects worth exploring further .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarity Score
N-(4-Cyanophenyl)acetamide35704-19-90.85
N-(4-Amino-2-cyanophenyl)acetamide73894-39-00.81
N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide1900865-84-00.80
2-Oxo-1,2-dihydropyridine-4-carbonitrile94805-51-30.80
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride25027-73-00.78

These compounds share structural similarities but exhibit distinct biological activities, indicating that subtle changes in structure can lead to significant differences in function.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(4-cyanophenyl)acetamide hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling 4-cyanophenylamine with chloroacetyl chloride followed by aminolysis. However, yields can be low (2–5%) due to side reactions or intermediate instability . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during acyl chloride formation to minimize hydrolysis.
  • Catalyst selection : Using triethylamine as a base to improve reaction efficiency.
  • Purification : Employing column chromatography or recrystallization to isolate the hydrochloride salt .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer: Post-synthesis purification requires a combination of techniques:

  • Solid-Phase Extraction (SPE) : Effective for removing unreacted starting materials using C18 cartridges .
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) enhance crystal purity by exploiting differential solubility .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies impurities using silica gel plates with UV visualization .

Q. Which spectroscopic methods are critical for confirming the molecular structure?

Methodological Answer: Structural validation relies on:

  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirms stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.0 ppm) and the acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS verifies the molecular ion peak ([M+H]⁺ at m/z 220.07) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer: Low yields often stem from competing side reactions (e.g., dimerization) or poor solubility. Strategies include:

  • Stoichiometric adjustments : Using excess 4-cyanophenylamine to drive the reaction to completion.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .
  • In-situ monitoring : Real-time IR spectroscopy tracks intermediate formation to adjust reaction conditions dynamically .

Q. How do intramolecular interactions influence crystallization, and how can they be analyzed?

Methodological Answer: Intramolecular forces (e.g., hydrogen bonds) dictate crystal packing. Analytical approaches include:

  • Single-crystal X-ray diffraction : Identifies interactions like N–H⋯O bonds, which stabilize layered structures along specific crystallographic axes .
  • Computational modeling : Density Functional Theory (DFT) calculates bond angles and dihedral angles to predict packing motifs .

Q. How can discrepancies in reported solubility data across studies be resolved?

Methodological Answer: Solubility variations arise from functional group interactions (e.g., cyano vs. chloro substituents). To standardize

  • Co-solvent systems : Use ethanol/water gradients to improve dissolution of hydrophobic moieties.
  • HPLC quantification : Measure saturation concentrations at controlled temperatures (e.g., 25°C) .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which may alter apparent solubility .

Q. What methodologies are effective for analyzing degradation products under varying pH conditions?

Methodological Answer: Stability studies require:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds) via fragmentation patterns .
  • Kinetic modeling : Determines degradation rate constants (k) using first-order reaction models .

Data Contradiction and Theoretical Integration

Q. How should researchers resolve contradictions in reported reaction yields for analogous compounds?

Methodological Answer: Conflicting data may arise from divergent purification protocols or analytical sensitivity. Mitigation strategies:

  • Reproducibility trials : Replicate reactions under identical conditions (temperature, solvent, catalyst).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Intermediate characterization : Isolate and characterize unstable intermediates via cryogenic NMR .

Q. How can findings for this compound be integrated into broader pharmacological frameworks?

Methodological Answer: Link empirical data to theoretical models:

  • QSAR studies : Correlate substituent effects (e.g., cyano groups) with bioactivity using Hammett constants .
  • Target validation : Screen against kinase or GPCR targets implicated in cancer or neurological disorders .
  • Mechanistic studies : Use molecular docking to predict binding affinities for receptors like EGFR .

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